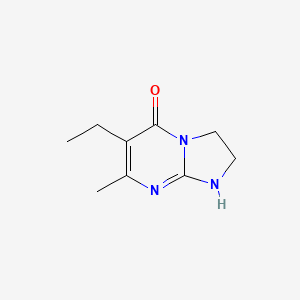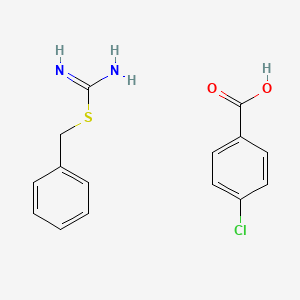
Benzyl carbamimidothioate;4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl carbamimidothioate; 4-chlorobenzoic acid is a compound that combines the properties of benzyl carbamimidothioate and 4-chlorobenzoic acid Benzyl carbamimidothioate is known for its applications in organic synthesis, while 4-chlorobenzoic acid is a derivative of benzoic acid with a chlorine substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl carbamimidothioate; 4-chlorobenzoic acid can be achieved through a multi-step process. One common method involves the reaction of benzyl isothiocyanate with 4-chlorobenzoic acid in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzyl carbamimidothioate; 4-chlorobenzoic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl carbamimidothioate; 4-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate; 4-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Benzyl isothiocyanate: Shares the benzyl group and isothiocyanate functionality.
4-Chlorobenzoic acid: Shares the benzoic acid core with a chlorine substituent.
Benzyl carbamate: Similar structure but with a carbamate group instead of carbamimidothioate.
Uniqueness: Benzyl carbamimidothioate; 4-chlorobenzoic acid is unique due to the combination of the carbamimidothioate group and the 4-chlorobenzoic acid moiety
Properties
CAS No. |
64580-72-9 |
|---|---|
Molecular Formula |
C15H15ClN2O2S |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
benzyl carbamimidothioate;4-chlorobenzoic acid |
InChI |
InChI=1S/C8H10N2S.C7H5ClO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,(H,9,10) |
InChI Key |
XWABVGWOFODCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


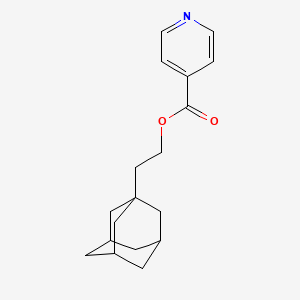

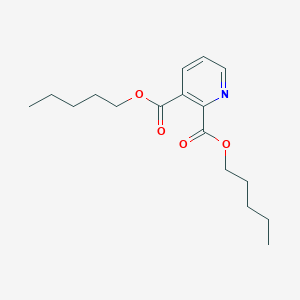
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
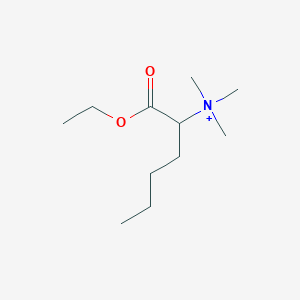
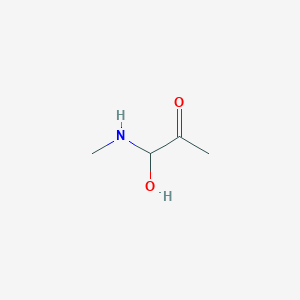

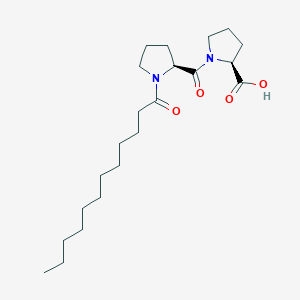
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)



